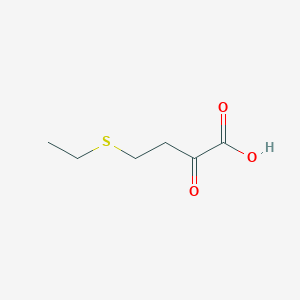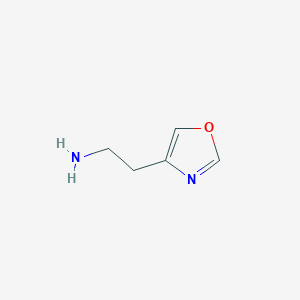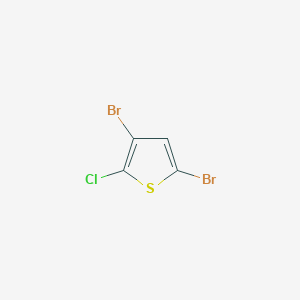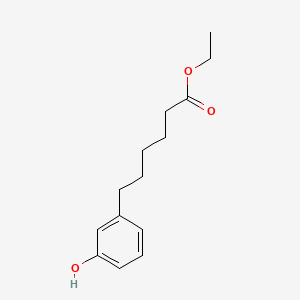
1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol is a chemical compound with the molecular formula C7H8Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of chlorine atoms at positions 4 and 6 on the pyrimidine ring and a propanol group at position 5 makes this compound unique and significant in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol typically involves the reaction of 4,6-dichloropyrimidine with propanol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium alkoxide (NaOR) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4,6-Dichloropyrimidin-5-yl)propan-2-one.
Reduction: Formation of 1-(4,6-Dichloropyrimidin-5-yl)propan-2-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its ability to undergo substitution reactions makes it a versatile intermediate in organic synthesis. The presence of chlorine atoms enhances its reactivity and allows for selective modifications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4,6-Dichloropyrimidin-5-yl)propan-1-one
- 2,4-Dichloropyrimidin-5-ol
- 4,6-Dichloropyrimidine
Uniqueness
1-(4,6-Dichloropyrimidin-5-yl)propan-2-ol is unique due to the presence of a hydroxyl group at the propanol chain, which imparts different chemical properties compared to its ketone or aldehyde counterparts. This hydroxyl group allows for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H8Cl2N2O |
|---|---|
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
1-(4,6-dichloropyrimidin-5-yl)propan-2-ol |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(12)2-5-6(8)10-3-11-7(5)9/h3-4,12H,2H2,1H3 |
Clave InChI |
WDUXJMBXTZDVCP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(N=CN=C1Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


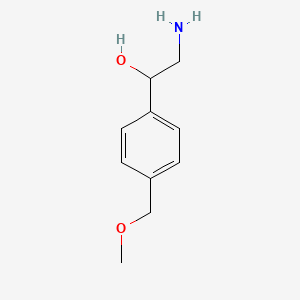
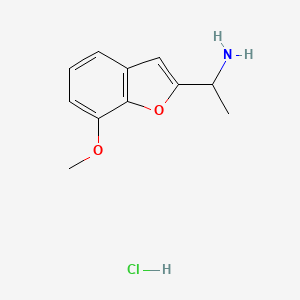
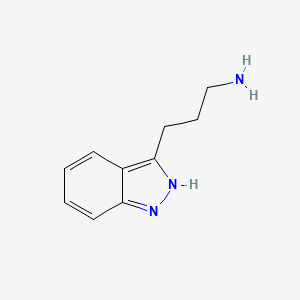
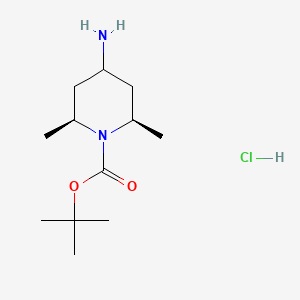

![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
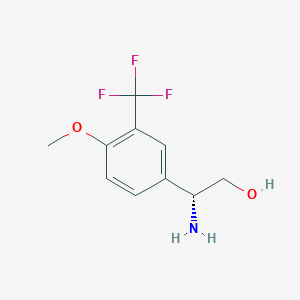
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)
![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

